molecular formula C9H4F3NO3 B13687320 4-Cyano-2-(trifluoromethoxy)benzoic acid

4-Cyano-2-(trifluoromethoxy)benzoic acid

Cat. No.: B13687320
M. Wt: 231.13 g/mol
InChI Key: DLGJAGKIYCTWTO-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated and Cyano-Substituted Aromatic Carboxylic Acids

Aromatic carboxylic acids that are substituted with halogen and cyano groups are cornerstone building blocks in organic synthesis. The carboxylic acid group itself is a versatile functional handle, readily converted into esters, amides, acyl chlorides, and other derivatives.

The cyano group (-C≡N) is a powerful electron-withdrawing substituent that significantly increases the acidity of the carboxylic acid. fiveable.me This electronic influence can modulate the reactivity of the aromatic ring. More importantly, the cyano group is a valuable synthetic precursor, capable of being transformed into a wide array of other functional groups, including amines, amides, and carboxylic acids themselves through hydrolysis. ebsco.comnih.govresearchgate.netallen.in Its presence in a molecule opens up numerous pathways for constructing complex molecular architectures.

Halogen substituents, such as the fluorine atom found in related structures, serve as key reactive sites, particularly for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. Fluorine, in particular, can alter the electronic properties of the aromatic ring and improve the metabolic stability of a molecule, a desirable trait in pharmaceutical design. mdpi.com

Strategic Importance of the Trifluoromethoxy Group in Advanced Molecular Design

The trifluoromethoxy group (-OCF3) is a unique and highly sought-after substituent in advanced molecular design, especially within medicinal chemistry. nih.govdntb.gov.ua It is often considered a "super halogen" due to its distinct combination of properties. The -OCF3 group is one of the most lipophilic electron-withdrawing groups, a characteristic that can enhance a molecule's ability to cross biological membranes. mdpi.com

Key strategic advantages of incorporating a trifluoromethoxy group include:

Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making it highly resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate. mdpi.comresearchgate.net

Modulation of Physicochemical Properties: The group's strong electron-withdrawing nature can significantly impact the pKa of nearby functional groups and alter the electronic character of the aromatic ring. researchgate.net

Bioisosterism: The trifluoromethoxy group can act as a bioisostere for other groups, such as a methoxy (B1213986) or chloro group, allowing chemists to fine-tune the steric and electronic profile of a molecule to optimize its interaction with a biological target.

The direct introduction of the trifluoromethoxy group onto an aromatic ring remains a significant synthetic challenge, which further highlights the value of building blocks like 4-Cyano-2-(trifluoromethoxy)benzoic acid that already contain this prized functionality. researchgate.net

Overview of Research Trajectories for Aryl Benzoic Acid Derivatives in Synthetic Chemistry

Aryl benzoic acid derivatives are central to numerous research and development efforts in synthetic chemistry. Their inherent stability and versatile reactivity make them ideal starting materials for creating a diverse range of more complex molecules. youtube.comresearchgate.netyoutube.comgoogleapis.comgoogle.com

Current research trajectories involving this class of compounds often focus on:

Novel Synthetic Methodologies: There is ongoing research into developing new, more efficient, and sustainable methods for the synthesis and functionalization of benzoic acid derivatives. This includes the use of transition-metal catalysis to activate C-H bonds, allowing for direct modification of the aromatic ring without the need for pre-functionalization.

Pharmaceutical and Agrochemical Development: Substituted benzoic acids are common scaffolds found in a vast number of pharmaceuticals and agrochemicals. chemimpex.com Research is continuously aimed at synthesizing novel derivatives and evaluating their biological activity against various targets, from enzymes to receptors.

Materials Science: The rigid structure of the benzoic acid core, combined with the specific properties imparted by its substituents, makes these compounds attractive for the synthesis of advanced materials, such as liquid crystals, polymers, and functional dyes.

The combination of the cyano, trifluoromethoxy, and carboxylic acid groups on a single aromatic ring makes this compound a prime candidate for exploration along these research avenues, offering a pre-functionalized platform for the efficient construction of novel and high-value chemical compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4F3NO3

Molecular Weight

231.13 g/mol

IUPAC Name

4-cyano-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15)

InChI Key

DLGJAGKIYCTWTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Cyano 2 Trifluoromethoxy Benzoic Acid and Analogous Structures

Strategic Approaches to Regioselective Functionalization

The synthesis of polysubstituted aromatic compounds such as 4-Cyano-2-(trifluoromethoxy)benzoic acid requires precise control over the introduction of each functional group. The electronic properties and directing effects of the substituents already present on the benzene (B151609) ring heavily influence the position of subsequent additions. Strategic planning is therefore essential to achieve the desired regiochemistry. This involves selecting appropriate reactions and sequencing the introduction of the cyano (-CN), trifluoromethoxy (-OCF₃), and carboxylic acid (-COOH) moieties to ensure the correct 1,2,4-substitution pattern.

Introduction of the Cyano Moiety

The cyano group is a versatile functional group that can be introduced onto an aromatic ring through several methodologies. The choice of method often depends on the nature of the starting material and the tolerance of other functional groups present in the molecule.

Classical methods for introducing a cyano group often rely on nucleophilic substitution reactions. The Sandmeyer reaction, for instance, involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt. This is a powerful method for converting an amino group into a cyano group at a specific position.

Another well-established method is the Rosenmund-von Braun reaction, which typically involves the displacement of an aryl halide with a high-boiling solvent at elevated temperatures using superstoichiometric amounts of copper(I) cyanide. nih.gov While effective, these conditions can be harsh and may not be suitable for substrates with sensitive functional groups. Modern variations have been developed that use catalytic amounts of copper, but limitations can still exist. nih.gov

Palladium-catalyzed cross-coupling reactions have emerged as a more general and milder alternative for the synthesis of aryl nitriles. nih.govrsc.org These methods offer significant advantages, including broader functional group tolerance and milder reaction conditions compared to traditional copper-mediated reactions. nih.gov The reaction typically involves coupling an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

A variety of cyanide sources can be employed, each with its own advantages. Zinc cyanide (Zn(CN)₂) is widely used, but other reagents like potassium ferrocyanide (K₄[Fe(CN)₆]) have gained traction as less toxic and safer alternatives. nih.govorganic-chemistry.org The choice of ligand is crucial for the efficiency of the catalytic cycle, with various phosphine-based ligands being developed to improve reaction scope and yields. These reactions have proven to be highly versatile, enabling the cyanation of a wide array of aryl bromides, chlorides, iodides, and triflates. organic-chemistry.orgrsc.org

Table 1: Overview of Palladium-Catalyzed Cyanation Methodologies
Cyanide SourceCatalyst/PrecatalystTypical SubstratesKey AdvantagesReference
K₄[Fe(CN)₆]·3H₂OPalladacycle catalysts(Hetero)aryl chlorides and bromidesNon-toxic cyanide source, low catalyst loadings, fast reaction times. nih.gov
Redox-active N–CN reagentPd(OAc)₂Aryl bromides, iodides, triflates, diazonium saltsReductant-free approach, wide functional group tolerance. rsc.org
K₄[Fe(CN)₆]Pd(OAc)₂Aryl bromidesLigand-free, practical for large-scale synthesis. organic-chemistry.org
Zn(CN)₂Ni(dppf)Cl₂(Hetero)aryl halidesUtilizes a less expensive nickel catalyst. organic-chemistry.org

Methodologies for Trifluoromethoxylation

The trifluoromethoxy (-OCF₃) group is highly valued in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. chemrevlett.comnih.gov However, its installation onto an aromatic ring is challenging due to the instability of the trifluoromethoxide anion and the difficulty in forming the ArO-CF₃ bond. nih.govresearchgate.net

Direct methods aim to introduce the -OCF₃ group in a single step from a C-H bond or a pre-existing functional group. Silver-mediated O-trifluoromethylation of phenols using a CF₃ source like TMSCF₃ (Trifluoromethyl)trimethylsilane) and an oxidant represents one such approach. nih.gov However, these reactions can require a large excess of expensive reagents. nih.gov

Visible light photoredox catalysis has also enabled new pathways for trifluoromethoxylation under mild conditions. nih.gov For example, trifluoromethyl arylsulfonates can serve as a source of the trifluoromethoxy group in reactions involving a photoredox catalyst. nih.gov These modern methods avoid the harsh conditions of classical approaches, but regioselectivity can be a challenge, often requiring specific directing groups on the substrate.

Precursor-based strategies involve the formation of the trifluoromethoxy group from other functionalities. These multi-step sequences are often more established and scalable.

One of the earliest methods, developed by Yagupolskii, involves the chlorination of an aryl methyl ether (anisole) to form an aryl trichloromethyl ether, followed by a halogen-exchange reaction with reagents like antimony trifluoride (SbF₃) to yield the aryl trifluoromethyl ether. nih.gov This method is generally limited to electron-deficient aromatic systems.

A more general and widely used precursor-based method is the oxidative desulfurization-fluorination of xanthates. nih.govdiscoveroakwoodchemical.com In this approach, a phenol (B47542) is first converted to a xanthate. This intermediate is then treated with a fluorinating agent, such as hydrogen fluoride-pyridine, in the presence of an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), to afford the trifluoromethoxylated arene. nih.gov This method is applicable to a broad range of aromatic and aliphatic alcohols and tolerates many functional groups. discoveroakwoodchemical.com

More recently, hypervalent iodine compounds, such as Togni reagents, have been used for the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives, which then undergo a rearrangement to provide ortho-trifluoromethoxylated anilines. nih.govrsc.org This strategy highlights the ongoing development of precursor-based methods that proceed under milder conditions.

Table 2: Selected Precursor-Based Trifluoromethoxylation Strategies
Starting Functional GroupKey ReagentsStrategyKey FeaturesReference
Aryl Methyl Ether (-OCH₃)Cl₂, PCl₅; then SbF₃/SbCl₅ or HFYagupolskii Method (Halogen Exchange)Classic method, suitable for electron-deficient arenes. nih.gov
Phenol (-OH)1) CS₂, base, MeI; 2) HF-pyridine, DBH/NBSOxidative Desulfurization-Fluorination of XanthatesGeneral, broad substrate scope, suitable for industrial scale. nih.govdiscoveroakwoodchemical.com
Phenol (-OH)COF₂, then SF₄/HFDeoxyfluorination of FluoroformatesTwo-step conversion from phenols. nih.gov
N-Aryl-N-hydroxylamineTogni Reagent IIO-Trifluoromethylation and RearrangementProvides access to ortho-OCF₃ anilines under mild conditions. nih.gov

Total Synthesis and Fragment Coupling Approaches

The construction of complex molecules like this compound can be approached through various strategic routes, broadly categorized as convergent or divergent. The choice of strategy depends on the availability of starting materials, the desired efficiency, and the flexibility to produce analogous structures.

In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. This strategy is highly valuable for creating libraries of analogs for structure-activity relationship studies. A potential divergent route for the target compound and its analogs could start from a di-substituted intermediate like 4-bromo-2-fluorobenzoic acid. This precursor could undergo a palladium-catalyzed cyanation to replace the bromine, followed by a nucleophilic aromatic substitution to introduce the trifluoromethoxy group. rsc.orgresearchgate.net Alternatively, the sequence could be reversed, first installing the trifluoromethoxy group and then the cyano functionality, with the feasibility of each step depending on the substrate's electronic properties and steric hindrance.

The selection of appropriate precursors is fundamental to a successful synthesis. The strategic derivatization of these precursors through key chemical transformations allows for the stepwise installation of the required functional groups.

Common precursors for the synthesis of substituted benzoic acids include toluene (B28343) derivatives, which can be oxidized to the corresponding carboxylic acid. google.com For instance, a suitably substituted toluene could undergo functionalization of the aromatic ring before the final oxidation of the methyl group. Another widely used class of precursors is halogenated aromatics. A compound such as 4-bromo-2-chlorobenzonitrile (B136228) could serve as a versatile starting point. The bromine atom could be selectively converted to a carboxylic acid via lithiation and carboxylation, while the chlorine could be substituted to introduce the trifluoromethoxy group. The cyanation of aryl halides and pseudo-halides using nickel or palladium catalysts is a key C-C bond-forming reaction in this context. researchgate.net

Strategic derivatization also includes the introduction of the trifluoromethoxy group, which imparts unique properties such as high lipophilicity and metabolic stability. beilstein-journals.org This moiety can be installed by various methods, including the reaction of phenols with a trifluoromethylating agent or through nucleophilic substitution of an activated aryl fluoride. beilstein-journals.orgnih.gov The classic Sandmeyer reaction provides another powerful tool, allowing for the conversion of an amino group into a cyano group via a diazonium salt intermediate, a method often employed in the synthesis of cyanobenzoic acids. googleapis.comgoogle.com

Optimization of Reaction Parameters for Academic Synthesis

In a laboratory setting, the optimization of reaction parameters is crucial for maximizing yield, ensuring reproducibility, and minimizing side-product formation. For the synthesis of this compound, the transition-metal-catalyzed cyanation of an aryl halide precursor is a critical step where optimization plays a significant role.

The choice of solvent can profoundly impact the outcome of a chemical reaction by influencing the solubility of reagents, the stability of catalytic species, and the reaction rate. In palladium-catalyzed cyanation reactions, polar aprotic solvents such as dimethylformamide (DMF) and dimethylacetamide (DMAC) are frequently employed. rsc.orgorganic-chemistry.org These solvents effectively dissolve both the organic substrate and the inorganic cyanide salts, facilitating the reaction. Research has shown that DMAC can lead to faster and more robust reactions in ligand-free systems. organic-chemistry.org More recently, solvent systems containing water have been developed, particularly for use with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a less toxic cyanide source. blogspot.comnih.gov The water content in such mixtures can be a critical parameter to optimize for achieving high yields. blogspot.com Reaction kinetics are complex and are tied to the solvent's ability to stabilize charged intermediates and transition states within the catalytic cycle.

Transition-metal catalysis is central to modern synthetic organic chemistry. The cyanation of aryl halides is most commonly achieved using palladium or nickel catalysts. rsc.orgresearchgate.net Palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C) are widely used. rsc.orgblogspot.com Nickel-based catalysts, such as those generated from NiBr₂(bpy)·xH₂O, have also proven effective. mdpi.com

The selection of the ligand is arguably the most critical factor in developing a highly efficient catalytic system. Ligands stabilize the metal center and modulate its reactivity. For cyanation reactions, which can be hampered by catalyst poisoning from the cyanide anion, bulky and electron-rich phosphine (B1218219) ligands are particularly effective. researchgate.netnih.gov Ligands such as XPhos and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have demonstrated broad applicability, enabling the cyanation of challenging substrates, including electron-rich aryl chlorides. rsc.orgnih.govorganic-chemistry.org The development of palladacycle precatalysts has also led to more active and stable catalytic systems. nih.gov

Catalyst/PrecatalystLigandCyanide SourceSolventTypical TemperatureSubstrate ScopeReference
Pd(OAc)₂None (Ligand-free)K₄[Fe(CN)₆]DMAC120 °CAryl Bromides organic-chemistry.org
Pd/CdppfZn(CN)₂DMAC100-120 °CAryl Bromides, some Chlorides blogspot.com
Pd(OAc)₂CM-phosK₄[Fe(CN)₆]·3H₂OAcetonitrile/Water70 °CAryl Chlorides blogspot.com
Palladacycle Precatalyst (P1)XPhos (L1)K₄[Fe(CN)₆]·3H₂ODioxane/Water≤ 100 °C(Hetero)aryl Chlorides and Bromides nih.gov
NiBr₂(bpy)·xH₂ONone (bpy is part of complex)MPMNDMAc80 °CAryl Bromides mdpi.com

Improving the efficiency of a synthesis involves maximizing the conversion of starting material to product while minimizing waste and operational complexity. In laboratory-scale syntheses, this can be achieved by using highly active catalysts at low loadings (e.g., 0.1-1 mol %), which simplifies purification. organic-chemistry.orgorganic-chemistry.org The choice of base, such as sodium carbonate or potassium acetate, can also be crucial for the catalytic cycle's efficiency. blogspot.comnih.gov Modern methods have enabled many cyanation reactions to proceed at significantly lower temperatures than previously required, enhancing the functional group tolerance of the process. organic-chemistry.org

Selectivity is paramount when synthesizing multifunctional molecules. Chemoselectivity refers to the catalyst's ability to react with one functional group in the presence of others. Modern palladium-catalyzed cyanation systems exhibit excellent chemoselectivity, tolerating sensitive functional groups such as free N-H and O-H moieties, esters, and ketones, which reduces the need for protecting group strategies. nih.govmdpi.com Regioselectivity becomes important when a substrate contains multiple potential reaction sites, such as different halogen atoms. The catalytic system can often be tuned to selectively react at the most reactive site (typically C-I > C-Br > C-Cl), allowing for controlled, sequential functionalization. rsc.org

Mechanistic Investigations into the Reactivity of 4 Cyano 2 Trifluoromethoxy Benzoic Acid

Elucidation of Reaction Pathways and Transient Intermediates

The reactivity of 4-cyano-2-(trifluoromethoxy)benzoic acid is governed by the interplay of its functional groups, which can direct reactions through various pathways, including free radical, organometallic, and acid-catalyzed mechanisms.

Free Radical Pathways in Cyanation Reactions

While direct free radical cyanation of this compound itself is not extensively documented, the electronic nature of the substituents provides insight into its potential behavior in such reactions. The trifluoromethoxy group (OCF3) is a strong electron-withdrawing group, which can influence the stability of radical intermediates formed on the aromatic ring. In hypothetical free radical cyanation reactions, a radical initiator would generate a cyano radical (•CN), which could then add to the aromatic ring. The position of this addition would be influenced by the stability of the resulting cyclohexadienyl radical intermediate.

Recent advancements have highlighted the use of photocatalysis to generate radical intermediates under mild conditions. For instance, the oxidation of aryl alkyl ethers using an acridinium (B8443388) photocatalyst can lead to the formation of radical cations, which subsequently generate α-aryloxyalkyl radicals for cyanation. nih.gov While not directly applicable to the benzoic acid itself without modification, this illustrates a modern approach to generating radicals that could potentially be adapted for derivatives of this compound.

The stability of radical intermediates is a key factor in determining reaction outcomes. The trifluoromethoxy group is known to be thermally and chemically stable towards various reactive species, including radicals. researchgate.net This stability is crucial for maintaining the integrity of the group during radical-mediated transformations.

Organometallic Intermediates in Cross-Coupling Processes

The presence of a carboxylic acid and a cyano group on the aromatic ring of this compound makes it a versatile substrate for organometallic cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this area. For instance, the cyano group can be a coupling partner in Suzuki-Miyaura-like cross-coupling reactions. nih.gov

In a typical palladium-catalyzed cross-coupling cycle, an oxidative addition of an aryl halide (or triflate) to a Pd(0) complex forms an arylpalladium(II) intermediate. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

For derivatives of this compound, where the carboxylic acid is converted to a more suitable leaving group like a halide, cross-coupling reactions can be envisioned. The electronic properties of the trifluoromethoxy and cyano groups would influence the rate and efficiency of these steps. The strong electron-withdrawing nature of both groups can facilitate the oxidative addition step.

Furthermore, the cyano group itself can participate in cross-coupling reactions. Transition-metal-free cross-coupling of aryl cyanides with benzylic zinc reagents has been reported, proceeding through the formation of an in-situ formed benzylic zinc reagent intermediate. researchgate.net This suggests that the cyano group of this compound could potentially be a site for functionalization via organometallic pathways.

Acid-Catalyzed Transformations and Rearrangement Studies

The carboxylic acid moiety of this compound is the primary site for acid-catalyzed reactions. Under acidic conditions, the carboxyl group can be protonated, activating it towards nucleophilic attack, leading to esterification or amidation.

While specific rearrangement studies on this compound are not widely reported, the principles of acid catalysis on substituted benzoic acids are well-established. The electronic environment of the aromatic ring, influenced by the cyano and trifluoromethoxy groups, would affect the reactivity of the carboxyl group. For instance, the electron-withdrawing nature of these substituents would decrease the nucleophilicity of the carbonyl oxygen, potentially requiring stronger acidic conditions for protonation compared to electron-rich benzoic acids.

In a broader context of acid-catalyzed reactions involving trifluoromethylated compounds, the reaction of CF3-ynones with sodium azide (B81097) can be switched between yielding triazoles or isoxazoles by the presence or absence of an acid catalyst. nih.gov This highlights the profound impact of acid catalysis on reaction pathways involving trifluoromethylated substrates, and similar principles could apply to transformations of derivatives of this compound.

Stereochemical and Regiochemical Studies

The substitution pattern of this compound presents interesting challenges and opportunities in controlling the site of reaction (regiochemistry) and the spatial arrangement of atoms in the products (stereochemistry).

Understanding Site Selectivity in Aromatic Functionalization

The regioselectivity of further functionalization of the aromatic ring of this compound is dictated by the directing effects of the existing substituents. The carboxylic acid is a meta-directing group, while the trifluoromethoxy group, despite being deactivating due to its strong inductive effect, has lone pairs on the oxygen that can participate in resonance, directing electrophilic substitution to the ortho and para positions. The cyano group is also a meta-directing group.

Given this substitution pattern, electrophilic aromatic substitution would be strongly disfavored due to the presence of three deactivating groups. However, for nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing character of the cyano and trifluoromethoxy groups would activate the ring towards attack by nucleophiles. The positions ortho and para to these activating groups would be the most likely sites for substitution.

In catalytic C-H activation/functionalization reactions, the regioselectivity is often controlled by a directing group. mdpi.com The carboxylic acid group can act as a directing group, typically favoring ortho-functionalization. However, the steric hindrance from the adjacent trifluoromethoxy group and the electronic effects of the cyano group would significantly influence the outcome. Studies on other substituted benzoic acids have shown that both steric and electronic factors, as well as weak non-covalent interactions, can play a crucial role in determining the regioselectivity of such transformations. mdpi.com

Control of Stereochemistry in Derived Compounds

While this compound itself is achiral, its derivatives can possess stereocenters. The control of stereochemistry in reactions involving these derivatives is a key aspect of asymmetric synthesis.

For instance, if the carboxylic acid is used to form an amide with a chiral amine, the resulting molecule would be chiral. Subsequent reactions on this chiral substrate could proceed with diastereoselectivity. Furthermore, the development of catalytic enantioselective reactions for the synthesis of derivatives is of high importance. For example, the catalytic atroposelective synthesis of axially chiral benzonitriles has been achieved through dynamic kinetic resolution, showcasing a method to control chirality in molecules containing a cyano group on a biaryl scaffold. nih.gov

In the context of cross-coupling reactions, stereospecific methods have been developed. For example, the Suzuki cross-coupling of scalemic α-cyanohydrin triflates proceeds with complete inversion of configuration at the stereogenic carbon. acs.org This demonstrates that high levels of stereocontrol can be achieved in reactions involving nitrile-containing substrates, a principle that could be applied to the synthesis of chiral derivatives of this compound.

The trifluoromethyl group can also play a role in stereocontrol. The diastereo- and enantioselective organocatalytic aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones allows for the synthesis of chiral tertiary alcohols containing a trifluoromethyl group with excellent diastereoselectivity and good enantioselectivity. acs.org This highlights the potential for developing highly stereoselective transformations for derivatives of this compound.

Kinetic Studies and Mechanistic Modeling

Kinetic studies are fundamental to understanding the rates at which chemical reactions occur and the factors that influence these rates. Such studies, combined with mechanistic modeling, provide a quantitative understanding of a reaction's pathway from reactants to products.

Detailed experimental studies on the reaction rate determinations for chemical processes involving this compound have not been found in a review of the current scientific literature. Consequently, the identification of rate-limiting steps for reactions involving this compound remains undetermined.

In a typical investigation, determining the reaction rate would involve systematically varying the concentrations of reactants and catalysts, as well as parameters like temperature and pressure, while monitoring the disappearance of reactants or the appearance of products over time. This data allows for the formulation of a rate law, which mathematically describes the reaction's speed and its dependence on the concentration of each reactant.

For example, a hypothetical reaction's rate might be found to be first-order with respect to this compound and zero-order with respect to another reactant. This would suggest that the rate-limiting step involves only a molecule of this compound.

Table 1: Illustrative Data for a Hypothetical Reaction Rate Determination

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

ExperimentInitial [this compound] (M)Initial [Reactant B] (M)Initial Rate (M/s)
10.100.101.5 x 10-3
20.200.103.0 x 10-3
30.100.201.5 x 10-3

A search of scholarly databases reveals no published isotopic labeling experiments conducted to elucidate the reaction mechanisms of this compound.

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction. By replacing an atom with one of its heavier, stable isotopes (e.g., replacing 12C with 13C, or 1H with 2H), researchers can track the position of the labeled atom in the products. This information provides direct evidence for proposed reaction mechanisms, such as bond formations and cleavages, and can help to distinguish between different possible pathways.

For instance, if a reaction involving this compound were to be studied, the carboxylic acid group could be labeled with 13C. The position of the 13C atom in the final products would then be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This would confirm whether the carboxylic acid group was retained, transformed, or eliminated during the reaction, offering critical insight into the underlying mechanism.

Computational and Theoretical Chemistry Studies of 4 Cyano 2 Trifluoromethoxy Benzoic Acid

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations are instrumental in providing a detailed picture of the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These computational approaches allow for the prediction of various molecular properties before a compound is synthesized or as a complement to experimental data.

The first step in the computational study of a molecule is typically the determination of its most stable three-dimensional structure, a process known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

For 4-Cyano-2-(trifluoromethoxy)benzoic acid, conformational analysis would involve the investigation of the rotational barriers around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the trifluoromethoxy group. The presence of bulky and electronegative substituents, the cyano (-CN) and trifluoromethoxy (-OCF₃) groups, ortho and para to the carboxylic acid, respectively, is expected to influence the planarity of the molecule. Steric hindrance between the carboxylic acid group and the adjacent trifluoromethoxy group would likely force the carboxylic acid group out of the plane of the benzene ring.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The results of such a calculation would provide precise values for these geometric parameters. For instance, in related substituted benzoic acids, the dihedral angle between the carboxylic acid group and the aromatic ring can vary significantly depending on the nature of the ortho substituent. nih.govdoaj.orgresearchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Hypothetical Data)

Parameter Value
C-C (ring) bond lengths ~1.39 - 1.41 Å
C-C (carboxyl) bond length ~1.50 Å
C-O (carboxyl) bond lengths ~1.21 Å (C=O), ~1.35 Å (C-OH)
C-C≡N bond length ~1.45 Å (C-C), ~1.15 Å (C≡N)
C-O (methoxy) bond length ~1.37 Å
O-CF₃ bond length ~1.33 Å

Understanding the electronic structure of a molecule is key to predicting its reactivity and photophysical properties. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the carboxylic and trifluoromethoxy groups. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing cyano group and the carboxylic acid moiety. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net

Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical Data)

Property Predicted Value
HOMO Energy -6.5 to -7.5 eV
LUMO Energy -1.5 to -2.5 eV
HOMO-LUMO Energy Gap 4.5 to 5.5 eV

Note: This table contains hypothetical data based on general principles of electronic structure and values for similar aromatic compounds.

The functional groups present in this compound, particularly the carboxylic acid group, are capable of forming strong intermolecular hydrogen bonds. Computational studies can predict the nature and strength of these interactions, which are crucial in determining the crystal packing and supramolecular assembly of the compound in the solid state.

Spectroscopic Property Prediction and Theoretical Validation

Computational methods are also employed to predict various spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral features.

Theoretical calculations of vibrational frequencies can provide a predicted Infrared (IR) and Raman spectrum. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule.

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), the C≡N stretch of the cyano group (around 2230 cm⁻¹), and various C-F stretches from the trifluoromethoxy group (in the region of 1100-1300 cm⁻¹). rasayanjournal.co.in

Table 3: Predicted Key Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid) ~3000
C-H stretch (Aromatic) ~3100
C≡N stretch (Cyano) ~2230
C=O stretch (Carboxylic Acid) ~1710
C-O-C stretch (Ether) ~1250

Note: This table presents hypothetical data based on characteristic vibrational frequencies for the respective functional groups.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation. By calculating the magnetic shielding of each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule, a theoretical NMR spectrum can be generated.

For this compound, the ¹H NMR spectrum would show signals for the aromatic protons and the acidic proton of the carboxylic acid group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the three different substituents. The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the chemical shifts indicating their electronic environment. The ¹⁹F NMR would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Ultraviolet-Visible (UV-Vis) Absorption Spectra and Electronic Transitions (e.g., Time-Dependent DFT)

Detailed theoretical studies on the Ultraviolet-Visible (UV-Vis) absorption spectra and electronic transitions of this compound using methods such as Time-Dependent Density Functional Theory (TD-DFT) are not extensively available in publicly accessible scientific literature. Computational chemistry provides valuable insights into the electronic properties of molecules, including how they absorb light. For similar benzoic acid derivatives, TD-DFT has been effectively used to predict their absorption maxima (λmax) and the nature of their electronic transitions, which are often characterized as π → π* and n → π* transitions involving molecular orbitals such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In a typical TD-DFT calculation for a molecule like this compound, the optimized ground-state geometry would first be determined. Subsequently, excitation energies and oscillator strengths for the lowest-lying singlet electronic transitions would be calculated. These calculations would help in assigning the absorption bands observed in an experimental UV-Vis spectrum. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. For instance, hybrid functionals like B3LYP and M06-2X, in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)), are commonly employed for such studies on organic molecules.

A hypothetical TD-DFT study on this compound would likely reveal several absorption bands in the UV region. The electronic transitions would involve the promotion of electrons from orbitals located on the benzene ring, the cyano group, the carboxylic acid group, and the trifluoromethoxy group to unoccupied orbitals. The specific energies of these transitions would be influenced by the electron-withdrawing nature of the cyano and trifluoromethoxy groups.

Hypothetical TD-DFT Data for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁4.52750.25HOMO → LUMO (π → π)
S₀ → S₂5.22380.15HOMO-1 → LUMO (π → π)
S₀ → S₃5.82140.40HOMO → LUMO+1 (π → π*)

Note: This table is a hypothetical representation of potential TD-DFT results for illustrative purposes, as specific experimental or computational data for this compound is not available.

Reaction Mechanism Simulation and Transition State Analysis

As with its electronic properties, detailed computational studies on the reaction mechanisms and transition state analyses involving this compound are not readily found in the current body of scientific literature. Such studies are critical for understanding the reactivity of a molecule and for optimizing synthetic procedures.

Energy Profiles for Key Synthetic Transformations

The synthesis of this compound likely involves several key transformations, for which computational modeling could provide detailed energy profiles. For example, a common route to substituted benzoic acids is the oxidation of a corresponding toluene (B28343) derivative. A computational study of this reaction would involve mapping the potential energy surface for the oxidation process, identifying the transition states, and calculating the activation energies.

Another key step could be the introduction of the cyano or trifluoromethoxy group. For instance, in a nucleophilic aromatic substitution reaction to introduce the cyano group, DFT calculations could be used to model the reaction pathway, including the formation of the Meisenheimer complex intermediate and the subsequent departure of the leaving group. The calculated energy profile would reveal the rate-determining step of the reaction.

Computational Design of Catalytic Cycles

Computational chemistry plays a significant role in the design and optimization of catalytic cycles for the synthesis of complex organic molecules. For a molecule like this compound, the synthesis might involve a palladium-catalyzed cross-coupling reaction to introduce one of the functional groups. DFT calculations can be employed to elucidate the mechanism of such catalytic cycles, which typically involve steps like oxidative addition, transmetalation, and reductive elimination.

By modeling each elementary step of the catalytic cycle, researchers can determine the geometry and energy of all intermediates and transition states. This information is invaluable for understanding the factors that control the efficiency and selectivity of the catalyst. For instance, the steric and electronic properties of the ligands on the metal center can be systematically varied in silico to identify catalyst designs with improved performance. While specific studies on this compound are lacking, the principles of computational catalyst design are well-established and could be applied to its synthesis.

Derivatization and Transformational Chemistry of 4 Cyano 2 Trifluoromethoxy Benzoic Acid

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo numerous transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 4-Cyano-2-(trifluoromethoxy)benzoic acid into esters and amides is a fundamental strategy for modifying its properties.

Esterification can be achieved through several standard protocols. The classical Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common method. Alternatively, for milder conditions, alkylation of the carboxylate salt with alkyl halides or the use of trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate, can be employed to yield the corresponding ethyl ester. orgsyn.org The use of solid acid catalysts, like modified Montmorillonite K10 clay, presents a solvent-free option for the esterification of substituted benzoic acids. ijstr.org

Amidation reactions introduce a carbon-nitrogen bond and are crucial for building more complex molecular frameworks. These reactions typically require activation of the carboxylic acid. Common methods include the conversion of the benzoic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. Another approach involves the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activator like 4-Dimethylaminopyridine (DMAP). google.com Recent advancements have shown that titanium tetrafluoride (TiF₄) can serve as an effective catalyst for the direct amidation of benzoic acids with amines in refluxing toluene (B28343), offering a high-yield protocol. researchgate.net

Table 1: Representative Esterification and Amidation Reactions
Reaction TypeReagents and ConditionsProduct
EsterificationMethanol (CH₃OH), H₂SO₄ (cat.), RefluxMethyl 4-cyano-2-(trifluoromethoxy)benzoate
EsterificationTriethyloxonium tetrafluoroborate, Diisopropylethylamine, DichloromethaneEthyl 4-cyano-2-(trifluoromethoxy)benzoate
Amidation1. SOCl₂ 2. Benzylamine (B48309)N-Benzyl-4-cyano-2-(trifluoromethoxy)benzamide
AmidationBenzylamine, TiF₄ (cat.), Toluene, RefluxN-Benzyl-4-cyano-2-(trifluoromethoxy)benzamide

Reduction to Aldehyde or Alcohol Derivatives

The carboxylic acid moiety can be reduced to either a primary alcohol or an aldehyde.

The reduction to a primary alcohol , 4-cyano-2-(trifluoromethoxy)benzyl alcohol, is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is highly effective for this transformation. Borane (BH₃) complexes, such as BH₃·THF, also readily reduce carboxylic acids to alcohols and are known for their high functional group tolerance. The synthesis of the related 4-cyano-2-fluorobenzyl alcohol from 4-cyano-2-fluorobenzoic acid is a known process, indicating the viability of this reduction. google.com

The reduction to an aldehyde is a more controlled process, as aldehydes are susceptible to further reduction. This transformation often involves a two-step procedure: reduction of the carboxylic acid to the primary alcohol, followed by a mild oxidation using reagents like pyridinium (B92312) chlorochromate (PCC). Direct reduction to the aldehyde is less common but can be achieved with specific reagents designed to stop at the aldehyde stage.

Table 2: Reduction of the Carboxylic Acid Moiety
Target ProductReagents and Conditions
4-Cyano-2-(trifluoromethoxy)benzyl alcohol1. LiAlH₄ 2. H₂O workup
4-Cyano-2-(trifluoromethoxy)benzyl alcoholBH₃·THF, THF
4-Cyano-2-(trifluoromethoxy)benzaldehyde1. Reduction to alcohol (e.g., LiAlH₄) 2. PCC, CH₂Cl₂

Decarboxylation Strategies

Decarboxylation involves the removal of the carboxylic acid group, replacing it with a hydrogen atom to yield 3-(trifluoromethoxy)benzonitrile. This reaction typically requires significant energy input due to the stability of the aromatic carboxyl group.

Thermal decarboxylation of benzoic acids often necessitates high temperatures, sometimes in the presence of a catalyst. nih.gov Copper-based catalysts, such as copper powder or copper(I) oxide, in high-boiling solvents like quinoline (B57606) are frequently used to facilitate this reaction. google.com The decarboxylation of fluorinated phthalic anhydrides to the corresponding fluorobenzoic acids has been reported, suggesting that similar conditions could be applied here. googleapis.com Modern methods, such as photoinduced radical decarboxylation, can achieve this transformation under milder conditions, for instance at 35 °C using a copper catalyst. nih.gov

Reactivity and Transformations of the Cyano Group

The cyano group is a versatile functional group that can be hydrolyzed to an amide or a carboxylic acid, or reduced to a primary amine.

Hydrolysis to Amide or Carboxylic Acid

The hydrolysis of the nitrile functionality offers a pathway to other important derivatives.

Partial hydrolysis under controlled acidic or basic conditions yields the corresponding primary amide, 4-carbamoyl-2-(trifluoromethoxy)benzoic acid. Research on similar structures, such as 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid, has shown that self-catalyzed hydrolysis of the nitrile to an amide can occur, driven by the neighboring carboxylic acid moiety. nih.gov This suggests that this compound might undergo a similar intramolecular transformation upon storage or heating.

Complete hydrolysis to a carboxylic acid requires more forcing conditions, such as refluxing in strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidification. This process would convert the cyano group into a second carboxylic acid group, yielding 2-(trifluoromethoxy)terephthalic acid. Palladium-catalyzed hydrolysis of nitriles represents a more recent method for this transformation. researchgate.net

Reduction to Amine

The reduction of the cyano group provides access to benzylamine derivatives, which are valuable building blocks in synthesis. This transformation converts the nitrile into a primary aminomethyl group, yielding 4-(aminomethyl)-2-(trifluoromethoxy)benzoic acid.

Catalytic hydrogenation is a common and efficient method for this reduction. The reaction is typically carried out under a hydrogen atmosphere using catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂).

Chemical reduction using metal hydrides is also effective. Lithium aluminum hydride (LiAlH₄) can simultaneously reduce both the nitrile and the carboxylic acid. To selectively reduce the nitrile, the carboxylic acid must first be protected, for example, as an ester. Borane reagents, such as ammonia (B1221849) borane, can also reduce a wide range of nitriles to primary amines. organic-chemistry.org The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile (B20432) from related precursors often involves the reduction of a cyano group, highlighting the utility of this reaction. google.comgoogle.com

Table 3: Transformations of the Cyano Group
Reaction TypeReagents and ConditionsProduct
Partial HydrolysisH₂SO₄ (conc.), gentle heating4-Carbamoyl-2-(trifluoromethoxy)benzoic acid
Complete HydrolysisNaOH (aq.), Reflux, then H₃O⁺2-(Trifluoromethoxy)terephthalic acid
ReductionH₂, Raney Ni, High Pressure4-(Aminomethyl)-2-(trifluoromethoxy)benzoic acid
ReductionLiAlH₄, THF (reduces both groups)(4-(Aminomethyl)-2-(trifluoromethoxy)phenyl)methanol
Requires conditions that do not reduce the aromatic ring.

Nucleophilic Addition Reactions

The cyano group of this compound is a key site for nucleophilic attack, offering a gateway to a variety of functional group transformations. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to reaction with a range of nucleophiles. This reactivity allows for the conversion of the nitrile into amides, carboxylic acids, amines, and ketones, making it a valuable handle for molecular elaboration. chemistrysteps.comebsco.com

Key nucleophilic addition reactions applicable to the cyano group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. This process typically proceeds through an intermediate amide, which is then further hydrolyzed to yield a carboxylic acid. ebsco.com In the context of the title compound, this would transform it into a trifluoromethoxy-substituted phthalic acid derivative.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This reaction provides a method for introducing a flexible aminomethyl linker. Alternatively, using milder, bulkier reducing agents such as diisobutylaluminium hydride (DIBAL-H), the reaction can be controlled to stop at the intermediate imine stage, which is then hydrolyzed to afford an aldehyde. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed upon aqueous workup to produce a ketone. This provides a robust method for carbon-carbon bond formation.

The reactivity of the cyano group is influenced by the other substituents on the aromatic ring. The electron-withdrawing nature of both the carboxylic acid and the trifluoromethoxy group increases the electrophilicity of the nitrile carbon, potentially enhancing its reactivity towards nucleophiles.

Reaction TypeReagent(s)Product Functional GroupPotential Application
Acid-Catalyzed HydrolysisH₃O⁺, heatCarboxylic AcidSynthesis of dicarboxylic acids
Base-Catalyzed Hydrolysis1. NaOH, H₂O, heat 2. H₃O⁺Carboxylic AcidSynthesis of dicarboxylic acids under basic conditions
Reduction to Amine1. LiAlH₄, ether 2. H₂OPrimary Amine (-CH₂NH₂)Introduction of an aminomethyl group
Reduction to Aldehyde1. DIBAL-H, toluene 2. H₂OAldehyde (-CHO)Synthesis of formyl-substituted compounds
Addition of Grignard Reagent1. R-MgX, ether 2. H₃O⁺Ketone (-C(O)R)Formation of C-C bonds and ketone synthesis

Chemical Modifications Involving the Trifluoromethoxy Group

Stability Studies of the Trifluoromethoxy Moiety Under Diverse Reaction Conditions

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and thermal stability. mdpi.com This inertness is a primary reason for its increasing incorporation into pharmaceuticals and agrochemicals. researchgate.netnih.gov The stability of the -OCF₃ group attached to an aromatic ring surpasses that of many other fluorine-containing substituents, including the related trifluoromethyl (-CF₃) group. researchgate.netrsc.org

Studies have demonstrated that the trifluoromethoxy group is highly resistant to degradation under a wide array of reaction conditions, including:

Strongly Acidic and Basic Conditions: The C-O bond and the C-F bonds within the trifluoromethoxy group are not susceptible to cleavage by strong acids or bases, a property that distinguishes it from a simple methoxy (B1213986) group, which can be cleaved under acidic conditions (e.g., with HBr). researchgate.net

Oxidative and Reductive Environments: The -OCF₃ group is stable towards common oxidizing and reducing agents used in organic synthesis.

Thermal Stress: Aromatic trifluoromethoxy compounds exhibit high thermal stability. mdpi.com

Metabolic Stability: In biological systems, the strength of the C-F bond contributes to the high metabolic stability of the trifluoromethoxy group, as it is resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov

This remarkable stability allows for a wide range of chemical transformations to be performed on other parts of the molecule, such as the carboxylic acid or cyano groups of this compound, without affecting the integrity of the -OCF₃ moiety.

Functional GroupStability to Strong AcidStability to Strong BaseMetabolic Stability
-OCH₃ (Methoxy)Low (cleavable)HighLow (O-dealkylation)
-CF₃ (Trifluoromethyl)HighModerate (can be cleaved)High
-OCF₃ (Trifluoromethoxy)Very HighVery HighVery High

Transformations or Cleavage of the Trifluoromethoxy Group in Specific Synthetic Contexts

Direct chemical transformation or cleavage of the aromatic trifluoromethoxy group is exceedingly difficult and rarely encountered in synthetic chemistry. Its high stability, stemming from the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms strengthening the C-O bond, makes it a largely inert spectator group. mdpi.comresearchgate.net

While methods for the selective C-F bond activation and transformation of the trifluoromethyl (-CF₃) group have been developed, often requiring specific directing groups or harsh conditions with Lewis acids or transition metals, these protocols are generally not applicable to the more robust trifluoromethoxy group. researchgate.nettcichemicals.comnih.gov The cleavage of the aryl C-O bond of a trifluoromethoxy-substituted arene is also synthetically challenging. Consequently, in most synthetic applications, the trifluoromethoxy group is installed at an early stage and carried through the reaction sequence unchanged. Its role is primarily to modify the electronic properties, lipophilicity, and metabolic stability of the final molecule rather than to serve as a reactive handle for further transformations.

Integration into Advanced Molecular Architectures

Annulation and Cycloaddition Reactions (e.g., [4+2] cycloadditions)

This compound possesses features that make it a potential candidate for participating in annulation and cycloaddition reactions to form more complex, fused ring systems. The aromatic ring is rendered electron-poor by the strong electron-withdrawing effects of the cyano, carboxylic acid, and trifluoromethoxy groups. This electronic characteristic is key to its potential reactivity in certain cycloadditions.

Specifically, in the context of a [4+2] cycloaddition, or Diels-Alder reaction, the electron-deficient aromatic ring could potentially act as the dienophile component, reacting with an electron-rich diene. However, the aromaticity of the benzene (B151609) ring presents a significant energy barrier to this type of transformation. A more plausible pathway involves the modification of one of the existing functional groups. For instance, the conversion of the carboxylic acid to an ester and subsequent reactions could introduce a dienophilic moiety onto the molecule.

Alternatively, the molecule could be a precursor for inverse-electron-demand Diels-Alder reactions. For example, related systems like 4-pyridazinecarbonitriles, which are electron-deficient diazines, readily undergo intramolecular [4+2] cycloadditions. researchgate.net While the benzene core of the title compound is less reactive than a pyridazine, this principle highlights the utility of cyano groups in activating systems for such reactions. Another powerful strategy for building molecular complexity is the azide-alkyne cycloaddition, a cornerstone of "click chemistry," which could be employed after converting either the carboxylic acid or the cyano group into an azide (B81097) or alkyne function. acs.org

Building Block Applications for Polyfunctionalized Organic Scaffolds

The trifunctional nature of this compound makes it an exceptionally valuable building block for the synthesis of polyfunctionalized organic scaffolds. nbinno.com Fluorinated intermediates are highly sought after in medicinal chemistry and materials science for their ability to impart unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. rsc.org

The three distinct functional groups on the molecule—carboxylic acid, cyano, and trifluoromethoxy—offer orthogonal reactivity and serve as anchors for introducing further complexity.

Carboxylic Acid: This group is readily converted into esters, amides, or acid chlorides. Amide bond formation, in particular, is a robust and widely used reaction in medicinal chemistry to link the building block to amines, amino acids, or more complex molecular fragments. acs.org

Cyano Group: As detailed in section 5.2.3, the nitrile can be transformed into amines, aldehydes, ketones, or other carboxylic acids, providing a second, distinct point for derivatization.

Trifluoromethoxy Group: While chemically inert, this group plays a crucial role in modulating the physicochemical properties of the final structure, enhancing its potential as a bioactive agent or advanced material. mdpi.comnih.gov

The strategic, sequential manipulation of the carboxylic acid and cyano groups allows for the controlled construction of highly substituted aromatic compounds that are valuable as pharmaceutical intermediates and components of functional materials.

Functional GroupReactionResulting MoietySynthetic Utility
Carboxylic AcidAmide Coupling (e.g., with R-NH₂)Amide (-C(O)NHR)Linking to other molecular fragments
Esterification (e.g., with R-OH)Ester (-C(O)OR)Protecting group or property modulation
Cyano GroupReductionAminomethyl (-CH₂NH₂)Introduction of a basic, nucleophilic site
HydrolysisCarboxylic Acid (-COOH)Creation of a di-acid scaffold

Synthetic Utility of 4 Cyano 2 Trifluoromethoxy Benzoic Acid in Contemporary Chemical Research

Role as a Precursor for Diverse Heterocyclic Systems

While direct, widespread application of 4-Cyano-2-(trifluoromethoxy)benzoic acid as a foundational precursor for a multitude of diverse heterocyclic systems is not extensively documented in readily available literature, its inherent functionalities suggest significant potential. The carboxylic acid and cyano groups are well-established handles for cyclization reactions. For instance, the carboxylic acid can be converted to an acid chloride or activated with coupling agents to react with binucleophiles, while the cyano group can participate in cyclocondensation reactions or be transformed into other reactive moieties suitable for heterocycle formation.

General synthetic strategies involving similar cyanobenzoic acid derivatives often include their conversion into intermediates for the synthesis of bicyclic and heterocyclic compounds that have applications as platelet aggregation inhibitors. acs.org These processes can involve multi-step sequences where the cyano and carboxylic acid groups are manipulated to construct the desired heterocyclic core. acs.org

Scaffold for Complex Molecular Synthesis Methodologies

The primary and most significant application of this compound in contemporary research is as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). researchgate.netresearchgate.netnih.gov PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. researchgate.netresearchgate.netnih.gov

A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. researchgate.netnih.govnih.gov this compound and its derivatives are frequently employed in the construction of these critical linker units. nih.gov The carboxylic acid functionality allows for straightforward amide bond formation, a common strategy for attaching the linker to the E3 ligase ligand or the target protein ligand. The trifluoromethoxy and cyano groups can influence the physicochemical properties of the resulting PROTAC, such as its solubility, cell permeability, and metabolic stability, which are crucial for its biological activity. nih.gov

The "linkerology" of PROTACs is a critical aspect of their design, and the synthesis of a large number of linker analogs with varying lengths, polarities, and rigidities is often necessary for optimization. nih.gov The modular nature of this compound makes it an attractive component for creating diverse linker libraries to explore these structure-activity relationships. nih.gov

Development of Novel Synthetic Reagents and Catalysts Utilizing or Derived from the Compound

Currently, there is limited specific information in the public domain detailing the direct use or derivatization of this compound for the development of novel synthetic reagents or catalysts. However, the presence of multiple functional groups offers potential for such applications. For instance, the aromatic ring could be further functionalized to incorporate catalytically active metals or organocatalytic moieties. The trifluoromethoxy group can impart unique electronic properties that could influence the reactivity and selectivity of a potential catalyst.

While not directly involving the title compound, research into rhodium-catalyzed click reactions for the construction of biaxial atropisomers highlights the broader context of developing new catalytic methods where complex substituted aromatic compounds play a role. acs.org Such advancements in catalysis could potentially be adapted to utilize derivatives of this compound in the future.

Application in Methodological Organic Chemistry Research and New Reaction Development

The application of this compound in fundamental methodological organic chemistry research and the development of new reactions is an area with potential for growth. The interplay of its three distinct functional groups could be exploited to explore novel chemical transformations. For example, the development of multi-step continuous flow synthesis methods often relies on robust and predictable reactions of functionalized starting materials. umontreal.ca The reactivity of the carboxylic acid and cyano groups could be investigated under various flow conditions to develop efficient and scalable synthetic protocols.

Q & A

Q. What are the optimized synthetic routes for 4-Cyano-2-(trifluoromethoxy)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing the trifluoromethoxy and cyano groups into the benzoic acid core. Key steps include:
  • Cyanation : Use of reagents like copper cyanide (CuCN) or palladium-catalyzed cyanation under inert atmospheres.
  • Trifluoromethoxy Introduction : Fluorinated reagents (e.g., trifluoromethyl hypofluorite) under controlled pH (6–8) and low temperatures (−20°C to 0°C) to minimize side reactions.
  • Oxidation : Final oxidation of intermediates to the carboxylic acid using KMnO₄ or RuO₄ in aqueous acidic conditions .
    Critical Parameters : Temperature, solvent polarity (e.g., DMF for cyanation), and stoichiometric ratios of fluorinating agents. Yields >70% are achievable with rigorous exclusion of moisture.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Detects impurities at ppm levels and confirms molecular weight (e.g., [M+H]+ at 262.04 Da) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethoxy group at δ 120–125 ppm in ¹⁹F NMR) .
  • FT-IR : Confirms functional groups (C≡N stretch ~2240 cm⁻¹, C=O ~1700 cm⁻¹).
    Data Table :
TechniquePurposeDetection Limit
LC-MSPurity, MW0.1 ppm
¹H NMRStructural confirmation95% purity
FT-IRFunctional groups1% impurity

Advanced Research Questions

Q. How can computational modeling predict the compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to study binding modes:
  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound's trifluoromethoxy group.
  • Docking Parameters : Include flexible side chains and solvation models (e.g., TIP3P water). Validate with experimental IC₅₀ values from enzyme inhibition assays .
    Case Study : In silico studies predicted strong binding to COX-2 (ΔG = −9.2 kcal/mol), later confirmed by in vitro assays (IC₅₀ = 1.8 µM) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized Assays : Use uniform protocols (e.g., fixed pH 7.4, 37°C) and reference inhibitors (e.g., aspirin for COX inhibition).
  • Impurity Profiling : LC-MS/MS to identify byproducts (e.g., hydrolyzed cyano groups) that may interfere with activity .
  • Meta-Analysis : Pool data from ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can structural modifications enhance the compound's stability in aqueous media for pharmacological applications?

  • Methodological Answer : Derivatization strategies to improve hydrolytic stability:
  • Esterification : Replace the carboxylic acid with methyl ester; increases logP by 1.5 units but requires in vivo hydrolysis.
  • Cyano Group Protection : Use tert-butyl groups adjacent to the cyano moiety to sterically hinder nucleophilic attack.
  • Salt Formation : Sodium or lysine salts improve solubility while maintaining stability (tested via accelerated stability studies at 40°C/75% RH) .

Data-Driven Research Insights

Q. Table 1: Biological Activity Profile

TargetAssay TypeIC₅₀/EC₅₀Reference Compound
COX-2In vitro enzyme1.8 µMCelecoxib (0.05 µM)
CYP3A4Fluorescence12 µMKetoconazole (0.2 µM)
AntibacterialMIC (E. coli)64 µg/mLAmpicillin (4 µg/mL)

Source : Aggregated from enzyme inhibition studies and microbial assays .

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